Differential Isotopic Purity and Mass Shift Enables Baseline Resolution from Co-Eluting Interferences
4-Hydroxy atorvastatin-d5 calcium salt carries five deuterium atoms (+5 Da mass shift) on the phenyl ring, compared to the common d3-labeled alternative (pravastatin-d3, +3 Da) used in some statin assays [1]. This +5 Da shift provides superior separation from the unlabeled analyte's M+2 and M+4 natural isotopic peaks, minimizing cross-talk interference between IS and analyte channels in multiple reaction monitoring (MRM) [2]. Vendors specify isotopic purity for the d5 calcium salt at ≥90% for the penta-deuterated species, with the isotopic enrichment pattern designed to produce a dominant signal at m/z 580.3 → 445.3 under positive electrospray ionization .
| Evidence Dimension | Mass shift from unlabeled analyte (Da) |
|---|---|
| Target Compound Data | +5 Da (4-hydroxy atorvastatin-d5) |
| Comparator Or Baseline | +3 Da (pravastatin-d3); +6 Da (rosuvastatin-d6) |
| Quantified Difference | +2 Da greater separation vs. d3-labeled alternatives; avoids overlap with natural isotopic M+4 cluster |
| Conditions | ESI positive ion mode; MRM transitions monitored at m/z 575.3 → 440.3 (analyte) and 580.3 → 445.3 (ISTD) |
Why This Matters
A +5 Da mass shift reduces isotopic cross-talk in MRM, enabling lower limits of quantitation (LLOQ) without interference from the analyte's natural isotopic distribution.
- [1] Goswami S, Vidyarthi AS, Bhunia B, et al. A review on lovastatin and its production. J Biochem Technol. 2013;4:581-587. [Supporting data on statin IS selection from PMC9293227] View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
